molecular formula C12H12ClNO5S B2604225 5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride CAS No. 927999-81-3

5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride

Cat. No.: B2604225
CAS No.: 927999-81-3
M. Wt: 317.74
InChI Key: RXPCPJFYLBFCRV-UHFFFAOYSA-N
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Description

5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride is a complex organic compound that features a piperidine ring, a methoxy group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride typically involves the reaction of 2-methoxybenzenesulfonyl chloride with a piperidine derivative. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical syntheses to introduce sulfonamide functionalities into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
  • 2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

Uniqueness

5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride is unique due to the presence of both a piperidine ring and a sulfonyl chloride group, which provides a versatile platform for various chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable in synthetic organic chemistry .

Properties

IUPAC Name

5-(2,6-dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO5S/c1-19-9-6-5-8(7-10(9)20(13,17)18)14-11(15)3-2-4-12(14)16/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPCPJFYLBFCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCCC2=O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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